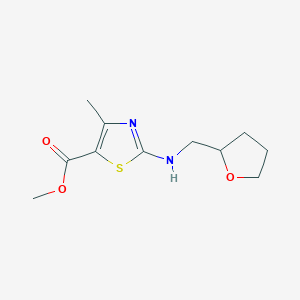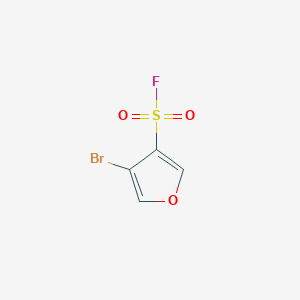![molecular formula C16H12ClN3O4S2 B2981552 2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 898416-07-4](/img/structure/B2981552.png)
2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thioether could be introduced via a nucleophilic substitution reaction, the amide via a condensation reaction, and the nitro group via a nitration reaction .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The compound’s reactivity could be studied by performing various chemical reactions and observing the results. For example, the reactivity of the amide group could be tested by attempting to hydrolyze it to an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined using various analytical techniques .科学的研究の応用
Antitumor Activity
Research on benzothiazole derivatives, including structures similar to 2-((4-Chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide, has highlighted significant antitumor properties. A study by Yurttaş, Tay, and Demirayak (2015) synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were tested against a wide range of human tumor cell lines, with certain derivatives showing considerable anticancer activity against specific cancer cell lines. This suggests the potential utility of benzothiazole derivatives in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
The antimicrobial properties of similar compounds have been extensively studied, highlighting their potential in fighting bacterial and fungal infections. Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated the antimicrobial activity of rhodanine-3-acetic acid derivatives. Their research found that derivatives were particularly active against mycobacteria, including Mycobacterium tuberculosis, showcasing the relevance of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticonvulsant Activity
The exploration of anticonvulsant activities in benzothiazole derivatives has also been a subject of interest. Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) conducted a study on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives to assess their efficacy against seizures induced by maximal electroshock (MES). This research indicated the potential of these compounds in the development of new anticonvulsant drugs, with one derivative showing particularly high activity (Aktürk et al., 2002).
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) studied the spectroscopic properties, ligand-protein interactions, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. Their findings suggest that these compounds could serve as efficient photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for use in photovoltaic cells. This research expands the application spectrum of benzothiazole derivatives beyond biological activities to include renewable energy technologies (Mary et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S2/c1-24-12-6-10(20(22)23)7-13-15(12)19-16(26-13)18-14(21)8-25-11-4-2-9(17)3-5-11/h2-7H,8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRIIDNNHSPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)
![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2981477.png)
![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)
![Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2981479.png)
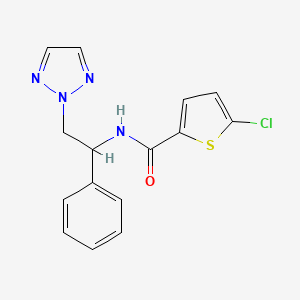
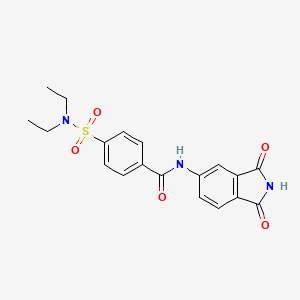
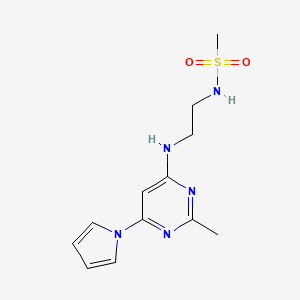
![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)

